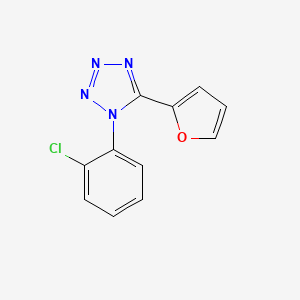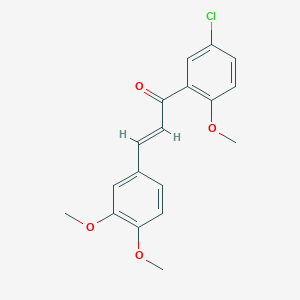
3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid is an organic compound characterized by the presence of a chlorophenyl group, a methylbenzoyl group, and an acrylic acid moiety
Méthodes De Préparation
The synthesis of 3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base to form 3-(4-chlorophenyl)acrylic acid.
Amidation: The intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid can be compared with similar compounds such as:
3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)propanoic acid: This compound has a similar structure but differs in the length of the carbon chain.
3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)butanoic acid: Another similar compound with a longer carbon chain.
3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)pentanoic acid: This compound has an even longer carbon chain, affecting its chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C17H14ClNO3 |
|---|---|
Poids moléculaire |
315.7 g/mol |
Nom IUPAC |
(E)-3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid |
InChI |
InChI=1S/C17H14ClNO3/c1-11-2-6-13(7-3-11)16(20)19-15(17(21)22)10-12-4-8-14(18)9-5-12/h2-10H,1H3,(H,19,20)(H,21,22)/b15-10+ |
Clé InChI |
LDMSUNMGOMPXHB-XNTDXEJSSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11987464.png)
![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987480.png)
![9-Chloro-2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11987481.png)


![N-(3-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11987504.png)
![3-(4-ethoxy-3-methoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11987507.png)
![N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11987514.png)



![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987540.png)
![4-{[(E)-(4-Bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11987551.png)

